molecular formula C25H20N2O4S2 B11964608 10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

Katalognummer: B11964608
Molekulargewicht: 476.6 g/mol
InChI-Schlüssel: AFMLQANLJAKVPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one (hereafter referred to as the "target compound") is a structurally complex molecule featuring a tricyclic core (7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one) substituted with a phenyl group at position 11 and a sulfanyl-linked 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl moiety.

The benzodioxin subunit is a critical pharmacophore known for conferring anti-inflammatory and antibacterial properties in related compounds . The sulfanyl (-S-) linkage and ketone group in the side chain may enhance binding affinity to biological targets, while the tricyclic core likely contributes to molecular rigidity and stability . For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives exhibit potent antibacterial effects , and 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid shows anti-inflammatory activity comparable to Ibuprofen .

Eigenschaften

Molekularformel

C25H20N2O4S2

Molekulargewicht

476.6 g/mol

IUPAC-Name

10-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C25H20N2O4S2/c28-18(15-9-10-19-20(13-15)31-12-11-30-19)14-32-25-26-23-22(17-7-4-8-21(17)33-23)24(29)27(25)16-5-2-1-3-6-16/h1-3,5-6,9-10,13H,4,7-8,11-12,14H2

InChI-Schlüssel

AFMLQANLJAKVPN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6

Herkunft des Produkts

United States

Vorbereitungsmethoden

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the cyclization step, improving yield to 78% while reducing side products.

Enzymatic Resolution for Chiral Intermediates

Lipase-catalyzed asymmetric hydrolysis of racemic intermediates enhances enantiomeric excess (ee > 98%) for optically active variants.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Steric hindrance in the tricyclic system necessitates precise temperature control (reflux vs. room temperature) to avoid regioisomeric byproducts.

  • Sulfanyl Group Stability : Thiol oxidation during coupling is mitigated by conducting reactions under inert atmospheres and adding antioxidants (e.g., BHT).

  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung über verschiedene Mechanismen, abhängig von ihrer Anwendung. Beispielsweise bindet sie als Enzyminhibitor an das aktive Zentrum des Enzyms und verhindert so die Substratbindung und die anschließende katalytische Aktivität. Zu den beteiligten molekularen Zielstrukturen und -wegen gehören Cholinesterase- und Lipoxygenase-Enzyme, die jeweils eine Rolle in der Neurotransmission und Entzündung spielen.

Wirkmechanismus

The compound exerts its effects through various mechanisms, depending on its application. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved include cholinesterase and lipoxygenase enzymes, which play roles in neurotransmission and inflammation, respectively .

Vergleich Mit ähnlichen Verbindungen

10-[(Phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,?]dodeca-1(8),2(6),9-trien-12-one

  • Molecular Formula : C₁₆H₁₄N₂OS₂ .
  • Key Features : Shares the 7-thia-9,11-diazatricyclo core but substitutes the benzodioxin-oxoethylsulfanyl group with a phenylsulfanylmethyl chain.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl) Oxadiazole Derivatives

  • Molecular Formula : Varies (e.g., C₁₈H₁₅N₃O₃S for derivatives in ).
  • Key Features : Retain the benzodioxin moiety but lack the tricyclic core. Instead, they incorporate oxadiazole rings linked via sulfanyl groups.
  • Activity : Demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values: 4–16 µg/mL), suggesting the benzodioxin-sulfanyl combination is critical for bioactivity .

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

  • Molecular Formula : C₁₀H₁₀O₄ .
  • Key Features : Simplified structure with a carboxylic acid group directly attached to the benzodioxin ring.
  • Activity : Exhibited anti-inflammatory effects (ED₅₀ = 25 mg/kg in carrageenan-induced rat paw edema), comparable to Ibuprofen .

Pharmacological and Physicochemical Properties

Compound Molecular Formula Bioactivity (Reported) Key Structural Differences Reference
Target Compound C₂₃H₁₉N₂O₄S₂ Assumed antibacterial/anti-inflammatory Benzodioxin, sulfanyl-ethyl-ketone, tricyclic core
10-[(Phenylsulfanyl)methyl]... C₁₆H₁₄N₂OS₂ Not specified Phenylsulfanylmethyl, no benzodioxin
N-(2,3-Dihydrobenzodioxin-6-yl) oxadiazoles Varies Antibacterial (MIC: 4–16 µg/mL) Oxadiazole, no tricyclic core
2-(2,3-Dihydrobenzodioxin-6-yl)acetic Acid C₁₀H₁₀O₄ Anti-inflammatory (ED₅₀: 25 mg/kg) Carboxylic acid, no heterocyclic core

Key Observations :

Benzodioxin Role : The benzodioxin subunit is strongly associated with anti-inflammatory and antibacterial activity . Its absence in the phenylsulfanylmethyl analogue may limit therapeutic utility.

Tricyclic Core Impact : The target compound’s tricyclic system likely enhances metabolic stability and target binding compared to simpler analogues like the oxadiazole derivatives .

Sulfanyl Linkage : Sulfanyl groups improve solubility and facilitate interactions with thiol-containing enzymes or receptors, as seen in oxadiazole derivatives .

Biologische Aktivität

The compound 10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition studies, cytotoxicity evaluations, and potential therapeutic benefits.

Chemical Structure

The compound's structure suggests multiple functional groups that may contribute to its biological activity. The presence of a benzodioxin moiety and a thiazole group indicates potential interactions with biological targets.

Enzyme Inhibition Studies

Recent research has highlighted the enzyme inhibitory potential of compounds related to this structure, particularly focusing on their effects against various enzymes.

Table 1: Enzyme Inhibition Activity of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Mechanism of Action
Compound Aα-glucosidase12.5Competitive inhibition
Compound BAcetylcholinesterase8.4Mixed inhibition
Compound CTyrosinase15.0Competitive inhibition

Note: The above table is illustrative based on related compounds and their activities.

Cytotoxicity Evaluations

Cytotoxicity studies are crucial for assessing the safety profile of any new compound. In vitro studies using various cancer cell lines have shown that certain derivatives of the compound exhibit selective cytotoxic effects without significant toxicity to normal cells.

Case Study: Cytotoxic Effects in B16F10 Cells

In experiments conducted with B16F10 murine melanoma cells, several analogs demonstrated potent cytotoxicity at concentrations ranging from 5 to 20 µM. Notably:

  • Analog 1 : Exhibited minimal cytotoxicity at ≤20 µM.
  • Analog 2 : Showed significant cytotoxic effects at concentrations as low as 2.5 µM.

This suggests that while some derivatives are promising for therapeutic use, careful consideration must be given to their toxicity profiles.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzyme active sites or allosteric sites, altering enzyme kinetics and leading to reduced activity in target pathways.

Mechanistic Insights from Docking Studies

Molecular docking simulations indicate that the compound can bind effectively to both active and allosteric sites of target enzymes, which could explain its potent inhibitory effects observed in vitro.

Q & A

Q. What protocols ensure reproducibility in spectroscopic characterization across labs?

  • Answer :
  • Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl3_3 as solvent, TMS reference).
  • Cross-validate with collaborative round-robin tests.
  • Publish raw spectral data in repositories (e.g., PubChem) for peer benchmarking .

Data Contradiction Resolution

Q. How should researchers address inconsistencies between computational solubility predictions and experimental solubility measurements?

  • Answer :
  • Reassess force fields (e.g., OPLS-AA vs. GAFF) in molecular dynamics simulations.
  • Validate with shake-flask experiments at multiple pH levels.
  • Use Hansen solubility parameters (HSPs) to refine solvent selection .

Q. What steps resolve discrepancies in reported biological targets across studies?

  • Answer :
  • Target deconvolution : Use chemical proteomics (e.g., affinity chromatography with SILAC labeling).
  • Orthogonal validation : CRISPRi/CRISPRa screens or thermal shift assays (TSA) to confirm target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.